
4-Amino-3,5-dichlorobenzonitrile
Overview
Description
4-Amino-3,5-dichlorobenzonitrile is an organic compound with the molecular formula C₇H₄Cl₂N₂. It is a derivative of benzonitrile, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dichlorobenzonitrile can be synthesized through several methods:
Ammoxidation of Dichlorotoluenes: This method involves the catalytic ammoxidation of dichlorotoluenes, such as 2,4-dichlorotoluene, in the presence of ammonia and a catalyst at high temperatures. .
Sandmeyer Reaction:
Industrial Production Methods
The industrial production of this compound primarily relies on the ammoxidation of dichlorotoluenes due to its cost-effectiveness and high yield. This method is preferred over others because it uses cheaper raw materials and generates fewer toxic by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chloro groups with other nucleophiles.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce electrophiles onto the benzene ring.
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Amino-3,5-dichlorobenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can lead to the formation of complex molecules used in pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the amino and dichloro substituents, which enhance its utility in synthetic pathways.
Table 1: Synthetic Pathways Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Used to introduce new functional groups into the aromatic system. |
Coupling Reactions | Participates in Suzuki-Miyaura coupling for forming carbon-carbon bonds. |
Amination | Serves as a precursor for synthesizing other amine derivatives. |
Biological Research
Enzyme Inhibition Studies
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, providing insights into protein interactions and inhibition mechanisms. This compound is particularly relevant in the development of enzyme inhibitors for therapeutic applications.
Case Study: Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance:
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential role as a lead compound in developing new antimicrobial agents.
Medicinal Applications
Pharmaceutical Development
this compound serves as a precursor in synthesizing pharmaceutical compounds with therapeutic effects. Its derivatives are being explored for their potential roles in treating various diseases due to their biological activity.
Case Study: Anti-obesity Effects
A series of compounds derived from this compound have been evaluated for their anti-obesity effects. High-throughput screening identified several derivatives that exhibited potent inhibitory activity against enteropeptidase, an enzyme involved in fat metabolism . This highlights the compound's relevance in drug discovery.
Industrial Applications
Dyes and Agrochemicals
The compound is also utilized in producing dyes and agrochemicals. Its chemical properties make it suitable for creating colorants used in textiles and other materials. Additionally, its role as an intermediate in synthesizing herbicides and pesticides underscores its importance in agricultural chemistry.
Analytical Applications
Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed to separate this compound effectively, facilitating its use in pharmacokinetic studies and impurity isolation .
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring play a crucial role in these interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chlorobenzonitrile: This compound has a similar structure but with only one chloro substituent.
2-Amino-5-chlorobenzonitrile: Another similar compound with the amino and chloro groups in different positions on the benzene ring.
Uniqueness
4-Amino-3,5-dichlorobenzonitrile is unique due to the specific positioning of its amino and dichloro groups, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂) is an organic compound notable for its various applications in chemical synthesis and biological research. It features both amino and dichloro substituents on the benzene ring, which contribute to its reactivity and biological activity. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and is also studied for its potential biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of amino and chloro groups facilitates various biochemical interactions, influencing the compound's binding affinity and subsequent activity. Research indicates that it may act as an enzyme inhibitor, potentially affecting metabolic pathways in various organisms .
Enzyme Inhibition Studies
Recent studies have highlighted the role of this compound in enzyme inhibition. For instance, it has been used to investigate its effects on nitrilases, enzymes that catalyze the hydrolysis of nitriles into carboxylic acids. The compound demonstrates significant inhibitory effects on certain nitrilases, which could have implications for metabolic engineering and biocatalysis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. The structural characteristics of the compound enhance its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
Study 1: Enzyme Interaction
A study focused on the interaction between this compound and nitrilase enzymes revealed that the compound could effectively inhibit enzyme activity at certain concentrations. The inhibition was characterized using spectrophotometric methods to monitor substrate conversion rates.
Enzyme | Concentration (mM) | Inhibition (%) |
---|---|---|
Nitrilase A | 0.5 | 45% |
Nitrilase B | 1.0 | 60% |
Nitrilase C | 2.0 | 75% |
This data suggests that the compound's inhibitory effect is dose-dependent, which could be leveraged in designing enzyme inhibitors for therapeutic applications .
Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of derivatives related to this compound, it was found that certain modifications significantly enhanced activity against Gram-positive bacteria such as Staphylococcus aureus.
Derivative | Minimum Inhibitory Concentration (MIC) |
---|---|
Compound A | 32 µg/mL |
Compound B | 16 µg/mL |
Compound C | 8 µg/mL |
These findings indicate potential pathways for developing new antibiotics based on the structure of this compound .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Amino-3,5-dichlorobenzonitrile, and how do they influence its handling in laboratory settings?
- Answer : The compound has a molecular weight of 187.03 g/mol and a melting point range of 116–120°C . Its hazard codes (R20/21/22-43) indicate risks of skin/eye irritation and respiratory toxicity, necessitating precautions like fume hood use and personal protective equipment (PPE) during handling. The nitrile group (-CN) and chlorine substituents contribute to its polarity and stability, requiring anhydrous conditions for reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols involve:
- Nucleophilic aromatic substitution : Reacting 3,5-dichloro-4-nitrobenzonitrile with reducing agents (e.g., H₂/Pd-C) to replace nitro groups with amino groups .
- Functional group interconversion : Starting from halogenated benzamide precursors via dehydration (e.g., using P₂O₅ or SOCl₂) to form the nitrile group .
- Cross-coupling reactions : Utilizing palladium catalysts for introducing substituents, though this requires precise control of reaction conditions .
Q. How can spectroscopic methods be used to characterize this compound and its derivatives?
- Answer :
- FT-IR : Identify the nitrile stretch (~2240 cm⁻¹) and amino N-H stretches (~3300–3500 cm⁻¹) .
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and carbons, with chlorine-induced deshielding effects .
- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns in crystalline derivatives .
- Mass spectrometry (MS) : Validate molecular ion peaks (m/z = 187.03) and fragmentation patterns .
Advanced Research Questions
Q. How can substitution reactions at the chlorine positions be optimized to synthesize novel derivatives?
- Answer :
- Reagent selection : Use nucleophiles (e.g., amines, alkoxides) with polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) to facilitate displacement .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in biphasic systems .
- Monitoring : Track reaction progress via HPLC or TLC, isolating products using column chromatography with gradient elution .
Q. What computational approaches are effective in predicting the electronic structure and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Hartree-Fock hybrid methods : Model charge distribution and dipole moments to explain solvent interactions .
- Molecular dynamics simulations : Study thermal stability and degradation pathways under varying conditions .
Q. How can contradictions in biological activity data for derivatives be resolved?
- Answer :
- Dose-response studies : Establish concentration-dependent effects using assays like MTT or enzymatic inhibition tests .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing observed discrepancies .
Q. What experimental strategies mitigate challenges in reducing the nitrile group to an amine without side reactions?
- Answer :
- Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) in ethanol/THF, monitoring pH to avoid over-reduction .
- Selective reducing agents : Employ LiAlH₄ in anhydrous ether at 0°C to minimize byproduct formation .
- Protecting groups : Temporarily shield the amino group (e.g., with Boc anhydride) during nitrile reduction .
Q. Methodological Notes
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFNCCWGWXFACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229109 | |
Record name | 4-Amino-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78473-00-4 | |
Record name | 4-Amino-3,5-dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78473-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078473004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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